molecular formula C16H10Br2S B1166248 3,4-BIS-(4-BROMO-PHENYL)-THIOPHENE CAS No. 100990-30-5

3,4-BIS-(4-BROMO-PHENYL)-THIOPHENE

Cat. No.: B1166248
CAS No.: 100990-30-5
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Description

Significance of Thiophene (B33073) Derivatives in Advanced Materials Science and Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern chemistry. wikipedia.orgderpharmachemica.com Its derivatives are prized for their chemical stability, versatile functionality, and unique electronic properties stemming from the electron-rich nature of the sulfur-containing ring. nih.govnumberanalytics.com

In advanced materials science , thiophene derivatives are integral to the development of organic electronics. researchgate.net They form the backbone of numerous organic semiconductors, finding application in:

Organic Field-Effect Transistors (OFETs) : Thiophene-based polymers and small molecules are used as the active channel material. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs) : Their tunable luminescent properties make them suitable for emissive layers in display technologies. nih.govresearchgate.net

Organic Photovoltaics (OPVs) : They serve as electron-donor materials in the active layer of solar cells, converting light into electricity. researchgate.net

Sensors : The optical and electronic properties of thiophenes can be modulated by their environment, making them excellent candidates for chemical and biological sensors. researchgate.net

The utility of these derivatives lies in their ability to form extended π-conjugated systems, which facilitate charge transport—a fundamental requirement for electronic devices. The structure of these materials can be finely tuned to control properties like bandgap, charge carrier mobility, and light absorption characteristics. nih.govrsc.org

In organic chemistry , thiophene serves as a versatile building block for the synthesis of complex molecules. numberanalytics.com It is considered a "bioisostere" of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of function, a strategy frequently employed in drug discovery. wikipedia.orgnih.gov Thiophene and its derivatives are found in a wide array of pharmaceuticals, including anti-inflammatory drugs (tiaprofenic acid), anticancer agents (OSI-930), and anticoagulants (clopidogrel). nih.govnih.gov The reactivity of the thiophene ring allows for various chemical modifications, such as halogenation, acylation, and metal-catalyzed cross-coupling reactions, providing chemists with a powerful toolkit for constructing novel molecular architectures. numberanalytics.comnih.gov

Table 1: Applications of Thiophene Derivatives

Field Specific Application Key Property Utilized
Materials Science Organic Field-Effect Transistors (OFETs) Semiconducting Nature, Charge Transport
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, Tunable Emission
Organic Photovoltaics (OPVs) / Solar Cells Light Absorption, Electron Donor Capability
Biosensors and Chemosensors Environmental Sensitivity of Optical Properties
Medicinal Chemistry Pharmaceuticals Bioisosterism with Benzene, Pharmacophoric Properties
Organic Synthesis Synthetic Intermediates Versatile Reactivity, Building Block for Complex Molecules

Rationale for Investigating 3,4-BIS-(4-BROMO-PHENYL)-THIOPHENE as a Distinct Research Focus

The specific structure of this compound is not arbitrary; each component of the molecule contributes to its utility as a specialized chemical intermediate. The rationale for its investigation is rooted in its potential as a precursor for more complex, functional materials.

The Thiophene Core : The central 3,4-disubstituted thiophene ring provides a stable, electron-rich scaffold. Unlike 2,5-disubstituted thiophenes which often lead to more linear polymers, the 3,4-substitution pattern can introduce different electronic properties and steric interactions, influencing the final conformation and packing of larger molecules derived from it.

The Bis-Phenyl Groups : The two phenyl rings extend the π-conjugated system of the thiophene core. This extended conjugation is a critical feature for materials used in organic electronics, as it typically leads to desirable optical and charge-transport properties.

The 4-Bromo Substituents : The bromine atoms are the most critical feature for the compound's role as a building block. Bromine is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows the molecule to act as a versatile platform for further chemical elaboration. Through reactions such as Suzuki, Stille, or Heck couplings, the bromine atoms can be replaced with a wide range of other functional groups or molecular fragments. nih.govresearchgate.net This functionalization is the key step to creating:

Conjugated Polymers : By reacting the dibrominated monomer with a suitable di-organometallic reagent, polymers with alternating structural units can be synthesized for use in OFETs and OPVs.

Extended π-Systems : The bromine sites allow for the coupling of additional aromatic or heteroaromatic rings, systematically building larger, well-defined molecules for fundamental studies or as components in supramolecular chemistry. numberanalytics.com

Functional Materials : Other functional units can be introduced to impart specific properties, such as solubility, self-assembly behavior, or sensing capabilities.

Therefore, this compound is investigated not necessarily for its own properties, but as a strategically designed, pre-functionalized monomer ready for incorporation into more complex and high-performance materials.

Historical Development of Research on Bis-Phenyl Thiophenes and Related Architectures

The study of bis-phenyl thiophenes is built upon a century of progress in heterocyclic chemistry and organometallic catalysis.

The initial challenge was the synthesis of the thiophene ring itself. Early methods developed in the late 19th and 20th centuries remain fundamental:

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. researchgate.net

Gewald Aminothiophene Synthesis : Reported in 1966, this reaction produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, providing an efficient route to functionalized thiophenes. derpharmachemica.comresearchgate.net

Hinsberg Synthesis : This reaction constructs a thiophene ring from a 1,2-dicarbonyl compound and diethyl thiodiacetate. researchgate.net

The ability to create aryl-substituted thiophenes, such as bis-phenyl thiophenes, was revolutionized by the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These Nobel Prize-winning reactions enabled the precise formation of carbon-carbon bonds between aromatic rings, a task that was previously difficult to achieve.

Table 2: Key Cross-Coupling Reactions in Thiophene Chemistry

Reaction Name Year of Major Development Reactants Catalyst Significance for Bis-Phenyl Thiophenes
Kumada Coupling 1970s Organomagnesium (Grignard) + Organic Halide Nickel or Palladium Early method for coupling aryl groups to thiophene halides. nih.gov
Stille Coupling 1970s Organotin + Organic Halide Palladium Versatile for creating thiophene-based oligomers and polymers. nih.gov
Suzuki Coupling 1979 Organoboron + Organic Halide Palladium Widely used due to mild conditions and stability of boronic acid reagents. nih.gov

The advent of these reactions marked a turning point, allowing chemists to synthesize complex structures like this compound and then use it as a platform for further coupling reactions. nih.gov Research in the 1980s and beyond heavily utilized these methods to create oligothiophenes and polythiophenes, exploring how the number and connectivity of the thiophene units influenced the electronic and optical properties of the resulting materials. nih.gov This foundational work paved the way for the design of sophisticated molecules like the subject of this article, where the substitution pattern and functional handles are precisely controlled to achieve a specific synthetic goal.

Properties

CAS No.

100990-30-5

Molecular Formula

C16H10Br2S

Synonyms

3,4-BIS-(4-BROMO-PHENYL)-THIOPHENE

Origin of Product

United States

Ii. Synthetic Strategies and Methodologies for 3,4 Bis 4 Bromo Phenyl Thiophene and Its Precursors

Established Synthetic Routes to 3,4-Disubstituted Thiophenes

The creation of 3,4-disubstituted thiophenes is a foundational step in accessing a wide array of functional molecules. researchgate.netrsc.org Various methodologies have been developed to achieve this substitution pattern, with the preparation of 3,4-dibromothiophene (B32776) being a particularly important intermediate.

3,4-Dibromothiophene serves as a versatile precursor for the synthesis of more complex 3,4-disubstituted thiophenes. researchgate.netkyushu-u.ac.jp One common approach involves the selective debromination of 2,3,4,5-tetrabromothiophene. google.comgoogle.com This can be achieved using a zinc powder and acetic acid reduction system. The reaction proceeds at room temperature initially, followed by heating under reflux to drive the reaction to completion. The desired 3,4-dibromothiophene is then isolated by reduced pressure distillation. google.com

Another documented method starts with the bromination of thiophene (B33073) to produce tetrabromothiophene, which is then selectively debrominated to yield 3,4-dibromothiophene. google.com High yields of 3,4-dibromothiophene have also been reported starting from thiophene using aqueous hydrobromic acid and hydrogen peroxide. researchgate.net

Detailed below are reaction conditions for the synthesis of 3,4-dibromothiophene:

Starting MaterialReagentsReaction ConditionsProductReference
2,3,4,5-TetrabromothiopheneZinc powder, Acetic acid, Water2h at room temperature, then 2-4h at 55-70°C reflux3,4-Dibromothiophene google.com
ThiopheneLiquid BromineBrominationTetrabromothiophene google.com
TetrabromothiopheneSelective Debromination-3,4-Dibromothiophene google.com
Thiophene48% (m/m) aq. HBr, 35% (m/m) aq. H2O2-3,4-Dibromothiophene researchgate.net

The regioselective synthesis of 3,4-disubstituted thiophenes can also be accomplished through the cyclization of functionalized alkynes. nih.gov This approach offers a direct and atom-economical route to the thiophene ring with a specific substitution pattern. nih.gov An intermolecular cycloaddition-cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative, such as 4-methyl- or 4-phenyl-thiazole, has been shown to produce 3,4-disubstituted thiophenes. rsc.orgrsc.org For instance, this method has been successfully used to synthesize 3,4-bis(trimethylsilyl)thiophene. rsc.orgrsc.org

Furthermore, the annulation reactions of sulfenyl halides with alkenes and cycloalkenes provide a pathway to condensed sulfur-containing heterocyclic compounds, demonstrating the versatility of building thiophene and related structures from acyclic or cyclic precursors. mdpi.com The use of 1,3-enynes as surrogates for internal alkynes in nickel-catalyzed [4+2] cycloadditions with 3-azetidinones has also been explored to achieve regioselectivity in the synthesis of substituted pyridines, a strategy that highlights the potential for fine-tuning substitution patterns in heterocyclic synthesis. nih.govliverpool.ac.uk

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Thiophene Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they play a pivotal role in the arylation of thiophene rings. researchgate.net These methods are widely used to construct the phenyl-thiophene frameworks found in molecules like 3,4-bis-(4-bromo-phenyl)-thiophene.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. youtube.commdpi.com This reaction is particularly effective for creating aryl-thiophene linkages. researchgate.net In the context of synthesizing bis-phenyl thiophene systems, 3,4-dibromothiophene can be coupled with arylboronic acids. researchgate.netresearchgate.net

A convenient method for the double cross-coupling of dibromothiophenes with various (hetero)arylboronic acids has been developed using a simple and inexpensive catalytic system of Pd(OAc)2/PPh3 in 95% ethanol. researchgate.net This approach has been used to synthesize various diarylthiophenes in moderate to excellent yields. researchgate.net The Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of Pd(PPh3)4 and K3PO4 has also been reported to yield both monosubstituted and disubstituted products. nih.govnih.gov

An unusual ligand-dependent chemoselectivity has been observed in the Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloyl-thiophenes. researchgate.net Specifically, Pd(PPh3)4 showed selectivity for the triflate group over the bromide, while the selectivity was reversed with Pd(tBu3P)2. researchgate.net

A study on the synthesis of 2,5-dibromo-3,4-bis(3,4-dimethoxyphenyl)thiophene from 3,4-dibromothiophene utilized a Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in a toluene/methanol mixture. researchgate.net

The following table summarizes conditions for Suzuki-Miyaura coupling in the synthesis of phenyl-thiophene frameworks:

Thiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventProductReference
Dibromothiophenes(Hetero)arylboronic acidsPd(OAc)2/PPh3-95% EtOHDiarylthiophenes researchgate.net
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineBoronic acidsPd(PPh3)4K3PO4-Monosubstituted and disubstituted products nih.govnih.gov
3,4-Dibromothiophene3,4-Dimethoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/Methanol3,4-Bis(3,4-dimethoxyphenyl)thiophene researchgate.net

The Stille coupling reaction provides another powerful method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. openochem.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. openochem.org

In the synthesis of bis-phenyl thiophene systems, Stille coupling can be employed to connect phenyl groups to the thiophene core. researchgate.net For example, dibromo terthiophene derivatives have been synthesized using organotin reagents in a Stille coupling reaction. researchgate.net The reaction typically involves a palladium catalyst such as Pd(PPh3)4. harvard.eduorganic-chemistry.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgyoutube.com

While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. youtube.com While not as frequently used in industrial applications as Suzuki or Heck reactions due to the sensitivity of the organozinc reagents, it remains a valuable tool in total synthesis. wikipedia.org The arylation of thiophene derivatives can be achieved through Negishi-type cross-coupling reactions. acs.org

Kumada Coupling: The Kumada coupling, one of the earliest reported catalytic cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is particularly useful for generating carbon-carbon bonds between alkyl, aryl, or vinyl groups. wikipedia.org It has found applications in the industrial-scale synthesis of various compounds and in the preparation of polythiophenes. wikipedia.orgrsc.org The reaction is often carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org Dibromo terthiophene derivatives have also been synthesized using Grignard reagents in Kumada coupling reactions. researchgate.net

Direct Arylation Polymerization (DAP) Precursor Synthesis Considerations

The synthesis of 3,4-bis(4-bromophenyl)thiophene as a precursor for Direct Arylation Polymerization (DAP) requires stringent control over purity and the specific placement of functional groups. In DAP, this monomer can react with a comonomer possessing activated C-H bonds, making the presence and integrity of the bromine atoms on the terminal phenyl rings paramount. The synthetic route must therefore avoid side reactions that could either cleave the carbon-bromine bond or introduce impurities that would quench the polymerization catalyst.

A primary method for synthesizing precursors like 3,4-bis(4-bromophenyl)thiophene is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is favored for its tolerance of a wide range of functional groups, including the essential bromo-substituents. For DAP applications, the synthesis must yield a product with well-defined structure and high purity to ensure predictable and reproducible polymerization outcomes. For instance, the synthesis of thiophene-flanked benzothiadiazole derivatives for DAP has been achieved with yields comparable to traditional coupling reactions, highlighting the efficiency of modern catalytic systems. rsc.org The choice of catalyst, such as palladium complexes, and reaction conditions are optimized to suppress side products and simplify purification, which is a critical consideration for producing reliable DAP precursors. researchgate.net

Novel Synthetic Pathways and Methodological Advancements for the Compound

While traditional cross-coupling reactions are robust, research into novel synthetic pathways for 3,4-disubstituted thiophenes continues to yield more efficient and environmentally friendly methods.

One notable advancement is the intermolecular cycloaddition-cycloreversion reaction between a disubstituted acetylene (B1199291) and a thiazole derivative. This method provides a regiospecific route to 3,4-disubstituted thiophenes. rsc.org For the target compound, this could hypothetically involve the reaction of bis(4-bromophenyl)acetylene (B50430) with a suitable thiazole.

Another area of innovation lies in metal-free synthetic approaches. These methods utilize controlled reaction conditions and alternative sulfur sources, such as potassium sulfide (B99878) or elemental sulfur, to construct the thiophene ring, thereby minimizing metal toxicity and aligning with green chemistry principles. nih.gov For example, highly substituted thiophenes can be synthesized in a one-step process from thiomorpholides and α-haloketones. derpharmachemica.com Furthermore, domino reactions using elemental sulfur in water have been developed to create complex thiophenes, showcasing a move towards more sustainable synthetic practices. nih.gov

A likely and effective pathway for synthesizing 3,4-bis(4-bromophenyl)thiophene is the double Suzuki-Miyaura cross-coupling of 3,4-dibromothiophene with two equivalents of 4-bromophenylboronic acid.

Table 1: Hypothetical Suzuki-Miyaura Reaction for 3,4-bis(4-bromophenyl)thiophene

Reactant 1 Reactant 2 Catalyst Base Solvent Product

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For academic-scale synthesis, the optimization of reaction conditions is crucial for maximizing yields and ensuring the purity of 3,4-bis(4-bromophenyl)thiophene. The Suzuki-Miyaura cross-coupling reaction is a prime candidate for such optimization. nih.gov Key factors that influence the outcome include the choice of catalyst, base, solvent, and reaction temperature.

Catalyst Selection: The choice of palladium catalyst and its associated ligands is a critical parameter. While Pd(PPh₃)₄ is a classic choice, catalysts like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have been shown to be highly effective, often leading to higher yields and shorter reaction times. mdpi.com The use of a simple and inexpensive system like Pd(OAc)₂/PPh₃ has also proven to be highly efficient for the synthesis of diarylthiophenes. researchgate.net

Reaction Parameters: The selection of the base and solvent system is also vital. A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. mdpi.commdpi.com The solvent system often consists of a mixture of an organic solvent (like toluene, dioxane, or dimethoxyethane) and an aqueous solution for the base. mdpi.commdpi.com The reaction is typically heated to ensure a reasonable reaction rate. mdpi.com

Table 2: Optimization Factors for Suzuki-Miyaura Synthesis

Factor Options Effect on Reaction
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃ Influences reaction rate, yield, and catalyst stability. researchgate.netmdpi.com
Base K₂CO₃, K₃PO₄, Na₂CO₃ Activates the boronic acid for transmetalation. mdpi.commdpi.com
Solvent Toluene/Water, Dioxane/Water, Ethanol Affects solubility of reactants and catalyst, and reaction temperature. researchgate.netmdpi.com
Temperature Room Temperature to Reflux Controls the rate of reaction. Higher temperatures often lead to faster conversion. mdpi.com

| Reactant Ratio | Equimolar or slight excess of boronic acid | Can improve yield and reduce side products. researchgate.net |

By carefully tuning these conditions, the synthesis of 3,4-bis(4-bromophenyl)thiophene can be optimized to achieve high yields and purity suitable for both further research and application in materials science.

Iii. Advanced Spectroscopic and Structural Elucidation Studies of 3,4 Bis 4 Bromo Phenyl Thiophene

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis and Bond Characterization

Key vibrational frequencies observed in the spectra of related substituted thiophenes and aromatic compounds provide a basis for the interpretation of the spectrum of 3,4-bis(4-bromophenyl)thiophene. rasayanjournal.co.inmdpi.com The characteristic vibrations of the thiophene (B33073) and bromophenyl rings, as well as the C-Br bond, are of particular interest.

The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending modes of the aromatic and thiophene rings.

Aromatic C-H Stretching: Heteroaromatic compounds like thiophene typically exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹. iosrjournals.org

Aromatic Ring Stretching: The stretching vibrations of the aromatic carbon-carbon bonds generally appear in the 1600-1350 cm⁻¹ range. iosrjournals.org The positions of these bands are sensitive to the nature of the substituents on the ring. iosrjournals.org For substituted thiophenes, characteristic bands are often observed between 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

C-H In-Plane and Out-of-Plane Bending: Aromatic C-H in-plane bending vibrations are typically found in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations occur between 1000-680 cm⁻¹. researchgate.netthieme-connect.de The specific positions of these bands can indicate the substitution pattern of the aromatic rings. thieme-connect.de For instance, bands in the 840–800 cm⁻¹ range can be indicative of 1,4-disubstitution. thieme-connect.de

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is typically observed in the range of 852-637 cm⁻¹. iosrjournals.orgnih.gov

A representative table of expected vibrational frequencies for 3,4-bis(4-bromophenyl)thiophene based on data from analogous structures is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)References
Aromatic C-H Stretch3100-3000 iosrjournals.org
Aromatic C=C Stretch1600-1450 iosrjournals.orgresearchgate.net
Thiophene Ring Stretch1532-1347 iosrjournals.org
C-H In-Plane Bend1300-1000 researchgate.net
C-H Out-of-Plane Bend900-680 thieme-connect.de
C-S Stretch852-637 iosrjournals.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular architecture and connectivity of 3,4-bis(4-bromophenyl)thiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. rsc.org

Based on data for similar 3,4-diarylthiophenes, the proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the two 4-bromophenyl groups. The symmetry of the molecule would lead to a simplified spectrum. The carbon (¹³C) NMR spectrum would similarly provide characteristic chemical shifts for the different carbon atoms in the thiophene and bromophenyl rings. researchgate.net

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Thiophene-H~7.0-7.5~125-140
Phenyl-H (ortho to Br)~7.5-7.7~130-135
Phenyl-H (meta to Br)~7.2-7.4~120-130
Carbon attached to BrNot Applicable~120-125
Thiophene-C (substituted)Not Applicable~135-145
Thiophene-C (unsubstituted)Not Applicable~125-130
Phenyl-C (ipso)Not Applicable~138-142

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, advanced 2D-NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the bromophenyl rings. youtube.comuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of carbon signals based on their attached protons. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comuvic.ca This is particularly useful for identifying the connectivity between the thiophene and phenyl rings and for assigning quaternary carbon atoms.

These 2D-NMR experiments collectively provide a detailed and unambiguous picture of the molecular structure of 3,4-bis(4-bromophenyl)thiophene. researchgate.netresearchgate.netscience.gov

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of polymeric materials derived from 3,4-bis(4-bromophenyl)thiophene, such as polythiophenes. researchgate.netresearchgate.net Unlike solution NMR, ssNMR provides information about the polymer in its solid, bulk state. acs.org

For poly(3,4-diarylthiophene)s, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can confirm the polymer structure and reveal information about the packing and conformation of the polymer chains. pkusz.edu.cncmu.edu For instance, the chemical shifts of the thiophene carbons can indicate the degree of conjugation and planarity of the polymer backbone. cmu.edu In doped, conducting polythiophenes, the NMR signals can be broadened due to the presence of paramagnetic polarons, and dedoping can restore higher resolution spectra. pkusz.edu.cn Studies on similar poly(3-alkylthiophenes) have used solid-state ¹³C NMR to confirm exclusive 2,5-coupling and the absence of conjugation-disrupting 2,4-couplings. cmu.edu

X-ray Diffraction Analysis of Single Crystals for Precise Geometrical Parameters

Single-crystal X-ray diffraction provides the most definitive and precise determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. For 3,4-bis(4-bromophenyl)thiophene, this technique would yield accurate data on the geometry of the thiophene and bromophenyl rings and their relative orientation.

Parameter Description
C-C Bond Lengths (Thiophene)The lengths of the carbon-carbon bonds within the thiophene ring.
C-S Bond Lengths (Thiophene)The lengths of the carbon-sulfur bonds in the thiophene ring.
C-C Bond Lengths (Phenyl)The lengths of the carbon-carbon bonds within the phenyl rings.
C-Br Bond LengthThe length of the carbon-bromine bond.
C-C Bond Length (Inter-ring)The length of the bond connecting the thiophene and phenyl rings.
Bond AnglesThe angles between adjacent bonds within the rings and between the rings and substituents.
Dihedral AngleThe angle between the planes of the thiophene ring and the phenyl rings.

Beyond the individual molecular structure, X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various non-covalent intermolecular interactions.

In the case of 3,4-bis(4-bromophenyl)thiophene, several types of supramolecular interactions are anticipated to play a significant role in the crystal packing:

π-π Stacking: The planar aromatic systems of the thiophene and phenyl rings can engage in π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner. researchgate.net These interactions are crucial in the organization of many organic semiconductor materials.

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak hydrogen bond donors to the electron-rich π-systems of the aromatic rings. nih.gov

Halogen Bonding (Br···S or Br···π): The bromine atoms can participate in halogen bonding, acting as electrophilic centers that interact with nucleophilic sites such as the sulfur atom of a neighboring thiophene ring or the π-cloud of an aromatic ring.

C-Br···π Interactions: These interactions, where the bromine atom interacts with the π-system of an adjacent ring, can also influence the crystal packing, sometimes leading to the formation of chain-like structures. nih.gov

Conformational Analysis of Phenyl Rings Relative to Thiophene Core

The spatial arrangement of the two 4-bromophenyl rings with respect to the central thiophene core in 3,4-bis-(4-bromo-phenyl)-thiophene is a critical determinant of its electronic and photophysical properties. Conformational analysis focuses on the torsion angles (dihedral angles) between the plane of the phenyl rings and the plane of the thiophene ring. In an idealized, fully planar conformation, maximum π-orbital overlap would occur between the aromatic systems, leading to extensive electronic delocalization. However, significant steric hindrance between the hydrogen atoms at the ortho-positions of the phenyl rings and the sulfur atom or C-H groups of the thiophene ring makes a planar conformation energetically unfavorable.

Studies on related 3,4-diarylthiophenes and other linked aromatic systems consistently show a preference for non-planar, twisted conformations in non-condensed phases. rsc.org The equilibrium geometry represents a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing effect of steric repulsion, which favors a twisted structure. Theoretical calculations and experimental data from analogous compounds suggest that the phenyl rings are rotated out of the thiophene plane by a significant angle. dtic.mil This rotation disrupts the continuous conjugation, which in turn influences the material's HOMO-LUMO gap, absorption/emission spectra, and charge transport characteristics. The degree of this twist can be influenced by the chemical environment, temperature, and the substitution pattern on the phenyl rings. dtic.mil

The table below summarizes the expected conformational parameters based on studies of structurally similar compounds.

ParameterExpected CharacteristicRationale/Supporting Evidence
Thiophene-Phenyl Torsion AngleNon-zero, likely in the range of 30°-60°Steric hindrance between ortho-hydrogens of the phenyl ring and the thiophene ring prevents planarity. Similar values are observed in other sterically hindered biaryl systems. dtic.mil
Molecular ConformationNon-planar, twistedStudies on various dimethoxy-2,2'-bithiophenes and other linked heterocycles indicate that non-planar conformations are energetically preferred in solution and the gas phase. rsc.org
Impact on Electronic PropertiesReduced π-conjugation compared to a fully planar analogueThe twist angle directly modulates the extent of orbital overlap between the thiophene and phenyl moieties, affecting the electronic structure. dtic.mil

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Investigations as a Research Tool

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural stability through fragmentation analysis. The nominal molecular weight of the compound is 422 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₆H₁₀Br₂S.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion [M]⁺ peak. This pattern arises from the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

Under electron ionization (EI), the molecular ion undergoes fragmentation, and the resulting pattern is a fingerprint of the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the weakest bonds.

Expected Fragmentation Pathways:

Loss of Bromine: Cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br), would lead to a fragment ion [M-Br]⁺.

C-C Bond Cleavage: The bonds connecting the phenyl rings to the thiophene core are susceptible to cleavage. This could lead to fragments such as [C₁₀H₆BrS]⁺ (bromophenyl-thiophene) or [C₆H₄Br]⁺ (bromophenyl cation).

Thiophene Ring Fragmentation: The thiophene ring itself can fragment, for instance, by losing a thioformyl (B1219250) radical (•CHS) or other small neutral species.

The table below details the anticipated major fragments in the electron ionization mass spectrum of this compound.

m/z (mass/charge)Proposed Fragment IonFormation Pathway
422/424/426[C₁₆H₁₀Br₂S]⁺ (Molecular Ion)Ionization of the parent molecule
343/345[C₁₆H₁₀BrS]⁺Loss of a •Br radical from the molecular ion
264[C₁₆H₁₀S]⁺Loss of two •Br radicals from the molecular ion
239/241[C₁₀H₆BrS]⁺Cleavage of a C-C bond, loss of a •C₆H₄Br radical
155/157[C₆H₄Br]⁺Cleavage of the bond to the thiophene ring
115[C₈H₃S]⁺Fragment resulting from cleavages of both phenyl rings and hydrogen loss

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy provides direct experimental measurement of the electronic structure of a material by analyzing the kinetic energies of electrons ejected upon irradiation with photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, yielding information about elemental composition and chemical states. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe the less tightly bound valence electrons, mapping the density of states near the Fermi level and providing information on molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO). acs.orgnih.gov

For this compound, XPS would be used to identify the constituent elements (Carbon, Sulfur, Bromine) and their chemical environments. icmp.lviv.ua

C 1s Spectrum: The carbon 1s spectrum is expected to show multiple components. The carbon atoms in the thiophene ring would have a distinct binding energy from those in the phenyl rings due to their different chemical environments. acs.org Furthermore, the carbons bonded directly to bromine (C-Br) and sulfur (C-S) would exhibit chemical shifts relative to the other C-C/C-H carbons.

S 2p Spectrum: The sulfur 2p spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) with binding energies typical for sulfur in a thiophenic environment, confirming the integrity of the heterocyclic core. nih.govuhasselt.be

Br 3d Spectrum: The bromine 3d spectrum would present a doublet (3d₅/₂ and 3d₃/₂) confirming the presence of bromine. The binding energy would be characteristic of bromine covalently bonded to an aromatic carbon.

The following table summarizes the expected binding energies for the core levels based on data from analogous compounds. acs.orguhasselt.beresearchgate.net

Core LevelExpected Binding Energy (eV)Information Obtained
C 1s~284.5 - 286.5Distinguishes between carbons in thiophene vs. phenyl rings, and carbons bonded to S and Br.
S 2p₃/₂~164.0 - 165.0Confirms the chemical state of sulfur within the thiophene ring.
Br 3d₅/₂~70 - 71Confirms the presence and covalent C-Br bonding state.
Valence Band (UPS)Typically 0 - 20 eVProvides ionization potential (HOMO level) and maps the density of molecular orbitals.

Iv. Theoretical and Computational Chemistry Investigations of 3,4 Bis 4 Bromo Phenyl Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

DFT calculations are fundamental in computational chemistry for determining the electronic structure and ground-state properties of molecules. For a molecule like 3,4-bis(4-bromophenyl)thiophene, these studies would provide insights into its stability, reactivity, and electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and is vital for applications in organic electronics. A smaller gap generally correlates with higher reactivity and lower kinetic stability. For 3,4-bis(4-bromophenyl)thiophene, a hypothetical FMO analysis would reveal the distribution of electron density and the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3,4-bis(4-bromophenyl)thiophene

Parameter Predicted Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the public domain.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For 3,4-bis(4-bromophenyl)thiophene, an EPS map would highlight the electronegative bromine atoms and the electron-rich thiophene (B33073) ring as key reactive sites.

Table 2: Hypothetical Dipole Moment Data for 3,4-bis(4-bromophenyl)thiophene

Component Predicted Value (Debye)

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the public domain.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

TD-DFT is the method of choice for studying the behavior of molecules in their excited states and predicting their spectroscopic properties, such as UV-Vis absorption spectra. For 3,4-bis(4-bromophenyl)thiophene, TD-DFT calculations would predict the wavelengths of maximum absorption and the nature of the electronic transitions involved, which is crucial for the development of photoactive materials.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a view of how a molecule moves and changes shape over time. For 3,4-bis(4-bromophenyl)thiophene, MD simulations would reveal the rotational freedom of the phenyl rings relative to the central thiophene core. This conformational flexibility can significantly influence the material's properties in the solid state.

Quantum Chemical Calculations for Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical calculations can be used to model reaction pathways and elucidate reaction mechanisms. For the synthesis or degradation of 3,4-bis(4-bromophenyl)thiophene, these calculations could identify transition states and intermediates, providing a deeper understanding of the chemical processes involved.

Computational Design Principles for Modulating Electronic and Optical Characteristics

Computational chemistry provides powerful tools for the in silico design of organic materials, allowing for the prediction and tuning of their electronic and optical properties before their actual synthesis. For 3,4-bis(4-bromophenyl)thiophene and its derivatives, theoretical studies focus on several key molecular design principles to modulate characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and light absorption profiles. These principles are fundamental to tailoring the compound for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgnih.govnih.gov

The primary strategies revolve around the strategic modification of the molecular structure to control π-conjugation, electron density distribution, and molecular geometry. Key approaches include the introduction of functional groups, extension of the conjugated system, and enforcement of molecular planarity.

Influence of Substituent Groups

One of the most effective methods for fine-tuning the electronic properties of thiophene-based molecules is the introduction of electron-donating (donor) or electron-withdrawing (acceptor) groups. mdpi.com The 3,4-bis(4-bromophenyl)thiophene molecule features bromine atoms, which are weakly electron-withdrawing, attached to the phenyl rings. mdpi.com Computational models can predict the effect of replacing these bromine atoms with various other functional groups.

Electron-Withdrawing Groups (EWGs): Introducing strong EWGs, such as cyano (-CN), nitro (-NO₂), or carboxyl (-COOH) groups, is a common strategy to lower both the HOMO and LUMO energy levels. mdpi.comresearchgate.net This reduction, particularly the significant stabilization of the LUMO level, often leads to a smaller HOMO-LUMO gap, which is desirable for long-wavelength absorption and improved charge injection/transport in electronic devices. acs.orgnih.gov

Electron-Donating Groups (EDGs): Conversely, adding EDGs like methoxy (B1213986) (-OCH₃) or alkyl chains (-CH₃) tends to raise the HOMO energy level. mdpi.com This can also decrease the band gap and is a critical strategy in designing donor materials for organic solar cells.

The following table, based on density functional theory (DFT) studies of thiophene derivatives, illustrates the general effect of different types of substituents on electronic properties.

Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelTypical Effect on Band Gap
Strong Electron-Donating-OCH₃IncreaseSlight Increase/DecreaseDecrease
Weak Electron-Donating-CH₃Slight IncreaseNegligibleSlight Decrease
Weak Electron-Withdrawing-BrDecreaseDecreaseVariable
Strong Electron-Withdrawing-COOH, -CNSignificant DecreaseSignificant DecreaseDecrease

This table presents generalized trends observed in computational studies of substituted thiophenes. mdpi.com

Donor-Acceptor (D-A) Architecture

A more advanced design principle involves creating a molecule with distinct electron-rich (donor) and electron-poor (acceptor) segments, known as a D-A architecture. In the case of 3,4-diarylthiophenes, the central thiophene ring can act as a donor core. The attached aryl groups, when functionalized with strong EWGs, can serve as acceptor units. This internal charge-transfer character is highly effective at reducing the band gap and shifting absorption spectra to longer wavelengths (a bathochromic shift).

Computational studies on A-π-D-π-A (Acceptor-Bridge-Donor-Bridge-Acceptor) molecules with a thiophene-based donor core demonstrate this principle effectively. By modifying the terminal acceptor units, the electronic properties can be precisely controlled. nih.gov For example, research on thieno[2,3-b]thiophene-based acceptors showed that replacing a reference acceptor with units containing -CN and -NO₂ groups progressively lowered the HOMO and LUMO levels and narrowed the energy gap. acs.orgnih.gov

The data below, derived from a computational investigation of novel non-fullerene acceptors, showcases how different end-capped acceptor groups can modulate the electronic properties of a thiophene-based core structure.

Molecule DesignationEnd-Capped Acceptor GroupsHOMO (eV)LUMO (eV)Energy Gap (eV)
ReferenceF10IC-5.38-3.381.99
FUIC-1Modified F10IC-5.52-3.512.01
FUIC-2Contains -CN group-5.79-3.891.90
FUIC-4Contains -COOCH₃ group-5.60-3.641.96
FUIC-6Contains -CN and -NO₂ groups-5.81-3.931.88

Data adapted from computational studies on thieno[2,3-b]thiophene-based acceptors. nih.gov

Molecular Planarity and π-Conjugation

The degree of π-conjugation along the molecular backbone is directly related to the electronic and optical properties. Enhanced conjugation leads to greater delocalization of electrons, which raises the HOMO level and lowers the LUMO level, thereby reducing the band gap. researchgate.net A critical factor influencing conjugation is the planarity of the molecule. In 3,4-diarylthiophenes, significant twisting (dihedral angle) between the plane of the central thiophene ring and the peripheral phenyl rings can disrupt π-orbital overlap, effectively shortening the conjugation length and increasing the band gap. researchgate.net

Computational design can explore strategies to enforce a more planar structure:

Bridging Units: Introducing chemical bridges between the thiophene and phenyl rings can lock the molecule into a planar or near-planar conformation.

Steric Hindrance: Judicious placement of bulky substituents can be used to control the dihedral angles through steric interactions, although this can sometimes have the opposite effect if not designed carefully.

Core Extension: Extending the core by fusing the thiophene with other aromatic rings, such as in dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), can create a larger, more rigid, and planar conjugated system, leading to materials with low band gaps and high charge carrier mobilities. researchgate.net

Theoretical calculations are essential for predicting the most stable conformation and the resulting electronic properties, guiding synthetic chemists toward molecules with optimized geometries for enhanced performance. mdpi.com

V. Role of 3,4 Bis 4 Bromo Phenyl Thiophene in Polymer Chemistry and Advanced Materials Research

Utilization as a Monomer in Conjugated Polymer Synthesis

The primary application of 3,4-bis-(4-bromo-phenyl)-thiophene in polymer science is as a monomer for the construction of conjugated polymers. Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them unique electronic and optical properties. The structure of this compound is well-suited for incorporation into such systems. The bromine atoms on the phenyl rings serve as reactive handles for cross-coupling polymerization reactions, which are a cornerstone of conjugated polymer synthesis. nih.gov

The synthesis of polymers from this compound can be approached through several established metal-catalyzed cross-coupling reactions. The choice of polymerization method dictates the necessary modifications to the monomer or the reaction conditions. The most common and powerful techniques for this purpose include Suzuki, Stille, and Yamamoto coupling polymerizations. nih.govresearchgate.net

For instance, in a Suzuki-Miyaura coupling polymerization , the bromine atoms on the monomer would react with a co-monomer containing boronic acid or boronic ester groups. To create a homopolymer-like structure, the this compound monomer would first need to be converted into a derivative that contains both a halide and a boron functionality. However, a more direct path to incorporating this unit is through copolymerization, as will be discussed in the next section.

The table below outlines potential polymerization strategies for creating polymers containing the this compound unit.

Polymerization Method Required Monomer Form/Co-monomer Typical Catalyst Description
Suzuki-Miyaura CouplingThe monomer acts as a di-halo component, reacting with a di-boronic acid/ester co-monomer.Palladium-based catalysts (e.g., Pd(PPh₃)₄)A versatile and widely used method for forming carbon-carbon bonds to create polyarylenes. researchgate.net
Stille CouplingThe monomer acts as a di-halo component, reacting with a di-stannane co-monomer.Palladium-based catalystsOffers good functional group tolerance but uses toxic organotin reagents.
Yamamoto CouplingThe monomer itself can undergo dehalogenative homocoupling.Nickel-based catalysts (e.g., Ni(COD)₂)This method directly couples the aryl bromide groups to form a polymer.
Buchwald-Hartwig AminationThe monomer acts as a di-halo component, reacting with a di-amine co-monomer.Palladium-based catalystsUsed to incorporate nitrogen atoms into the polymer backbone, creating copolymers with different electronic properties.

Copolymerization is a powerful strategy to fine-tune the properties of the resulting materials. By combining this compound with other monomeric units, researchers can precisely control characteristics such as the polymer's band gap, solubility, and charge transport capabilities. A common approach is the synthesis of donor-acceptor copolymers, where electron-rich and electron-poor units are alternated along the polymer chain. In this context, the 3,4-diphenyl-thiophene unit can act as an electron-donating component.

The selection of a co-monomer is critical for the final properties of the polymer. For example, copolymerization with electron-deficient units like benzothiadiazole (BT) or diketopyrrolopyrrole (DPP) can lead to polymers with low band gaps, which are desirable for applications in organic solar cells and photodetectors. Conversely, copolymerizing with other electron-rich units like fluorene (B118485) or carbazole (B46965) can result in wide-band-gap polymers suitable for light-emitting applications.

The table below lists potential co-monomers and the anticipated properties of the resulting copolymers with this compound.

Co-monomer Type Example Co-monomer Anticipated Polymer Properties Potential Applications
Electron-Deficient2,1,3-Benzothiadiazole (BT)Low band gap, strong intramolecular charge transferOrganic photovoltaics, near-infrared detectors
Electron-DeficientDiketopyrrolopyrrole (DPP)High charge carrier mobility, strong absorptionOrganic field-effect transistors, solar cells
Electron-Rich9,9-dioctylfluoreneWide band gap, blue light emission, good solubilityOrganic light-emitting diodes (OLEDs)
Electron-RichCarbazoleGood hole-transporting properties, high thermal stabilityOLEDs, perovskite solar cells (as hole transport layer)

Functionalization Strategies for Tailoring Polymer Properties

A significant advantage of using this compound as a monomer is the potential for extensive functionalization. The two bromine atoms on the phenyl rings are versatile reactive sites that can be transformed into a wide array of functional groups, either before or after the polymerization process. This functionalization is key to tailoring the polymer's properties for specific applications. rsc.org

The electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely engineered by attaching electron-donating or electron-withdrawing groups to the phenyl rings. This is typically achieved via post-polymerization functionalization, where the bromo-groups on the polymer backbone are subjected to further cross-coupling reactions. For instance, a Suzuki coupling reaction could be used to attach new aryl groups with different electronic characteristics.

Attaching electron-donating groups like alkoxy or alkyl chains would raise the HOMO level of the polymer, which is beneficial for hole transport materials. Conversely, adding electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF₃) would lower both the HOMO and LUMO levels, a strategy often used to improve the electron affinity and air stability of n-type semiconductor materials. mdpi.com

Functional Group Type Example Group Effect on Electronic Properties
Electron-DonatingMethoxy (B1213986) (-OCH₃)Raises HOMO level, decreases band gap
Electron-DonatingHexyl (-C₆H₁₃)Raises HOMO level, improves solubility
Electron-WithdrawingCyano (-CN)Lowers HOMO and LUMO levels, increases electron affinity
Electron-WithdrawingTrifluoromethyl (-CF₃)Lowers HOMO and LUMO levels, improves stability mdpi.com

Conjugated polymers are often rigid and have strong intermolecular interactions, which can lead to poor solubility in common organic solvents. This makes them difficult to process into the thin films required for electronic devices. A critical strategy to overcome this is side-chain engineering. By attaching long, flexible alkyl or alkoxy chains to the polymer backbone, the entropy of the system is increased, and the close packing of the polymer chains is disrupted, which enhances solubility. nih.gov

In the case of polymers derived from this compound, these solubilizing side chains would typically be introduced by coupling alkyl-substituted phenylboronic acids to the bromo-functionalized backbone via a Suzuki reaction. For example, reacting the polymer with 4-octylphenylboronic acid would attach octylphenyl groups, thereby imparting good solubility for solution-based processing techniques like spin-coating or inkjet printing.

Investigation of Polymerization Mechanisms and Kinetic Studies

While no specific polymerization mechanism or kinetic studies for this compound have been published, the general principles of the polymerization reactions that would be employed are well-understood. The synthesis of conjugated polymers through cross-coupling reactions like Suzuki or Stille polymerization typically proceeds via a step-growth mechanism. In this type of polymerization, the polymer chain grows in a stepwise manner as monomers, dimers, trimers, and larger oligomers react with each other. The molecular weight of the polymer increases steadily throughout the reaction, and high monomer conversion is required to achieve high molecular weight polymers.

The kinetics of such polymerizations are influenced by several factors, including:

Catalyst System: The choice of the palladium or nickel catalyst and its associated ligands has a profound impact on the reaction rate and the control over the polymerization.

Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and defects in the polymer structure.

Monomer Concentration: The rate of a step-growth polymerization is dependent on the concentration of the reacting monomers.

Reactivity of the Monomer: The steric hindrance around the reactive sites and the electronic nature of the monomer can affect its reactivity. The bulky phenyl groups at the 3 and 4 positions of the thiophene (B33073) ring could influence the polymerization kinetics.

In contrast, some nickel-catalyzed polymerizations of thiophene derivatives can proceed through a chain-growth mechanism, known as catalyst-transfer polycondensation (KCTP). nih.gov In this mechanism, the catalyst remains attached to the end of a growing polymer chain and "walks" along the chain as it adds new monomer units. This can allow for better control over the polymer's molecular weight and a narrower molecular weight distribution. Investigating whether KCTP is feasible for a monomer like this compound would require dedicated kinetic studies, for example, by tracking the monomer consumption over time and analyzing the evolution of the polymer molecular weight at different stages of the reaction.

Advanced Characterization of Polymeric Architectures (beyond basic physical properties)

Scientific literature does not provide specific data on the advanced characterization of polymeric architectures derived from this compound.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

There is no available research data detailing the molecular weight distribution, number average molecular weight (Mn), weight average molecular weight (Mw), or polydispersity index (PDI) for polymers synthesized from this compound.

Microscopic Techniques (AFM, TEM, SEM) for Morphology and Nanostructure Analysis

Specific studies using Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), or Scanning Electron Microscopy (SEM) to analyze the morphology and nanostructure of polymers based on this compound have not been reported in the reviewed literature.

Applications in Organic Electronics and Photonics Research (Focus on Research Areas)

There is no specific information in the scientific literature regarding the application of polymers derived from this compound in the research areas of organic electronics and photonics.

Organic Field-Effect Transistors (OFETs) Research

No research findings on the use of this compound-based polymers as the active semiconductor layer in OFETs, including data on charge carrier mobility, on/off ratios, or threshold voltages, are available.

Organic Photovoltaics (OPVs) Research

The application of polymers from this compound in the active layer of OPV devices is not documented. Consequently, there is no data on their power conversion efficiencies, open-circuit voltages, short-circuit currents, or fill factors.

Organic Light-Emitting Diodes (OLEDs) Research

There are no reports on the utilization of polymers derived from this compound in OLEDs, either as emissive, charge-transport, or host materials.

Chemical Sensors and Biosensors Research

Currently, there is a lack of specific research data detailing the application of this compound in the development of chemical sensors and biosensors. While the broader class of thiophene-based polymers is recognized for its potential in sensing applications due to the electronic properties of the thiophene ring, specific studies focusing on polymers derived from this compound for these purposes are not prominently available in the reviewed literature. The functionalization of thiophene rings is a key aspect of creating selective and sensitive sensory materials; however, research has predominantly centered on other derivatives.

Vi. Reactivity and Chemical Transformations of 3,4 Bis 4 Bromo Phenyl Thiophene

Halogenation and Dehalogenation Reactions

Further halogenation of 3,4-bis(4-bromophenyl)thiophene is anticipated to occur at the vacant 2- and 5-positions of the thiophene (B33073) ring. Thiophene and its derivatives are known to readily undergo electrophilic aromatic substitution, including halogenation, often under mild conditions. nih.govresearchgate.net The reaction with reagents like N-bromosuccinimide (NBS) would likely yield the corresponding 2-bromo or 2,5-dibromo derivatives. The rate and selectivity of this reaction can be influenced by the electronic nature of the existing substituents.

Dehalogenation, or the removal of the bromine atoms from the phenyl rings, can also be envisioned. This transformation is typically achieved through catalytic hydrogenation or by using metal-hydride reducing agents. Such reactions would yield 3,4-diphenylthiophene, a core structure in various functional materials. nih.gov

Further Functionalization at Thiophene or Phenyl Moieties

The structure of 3,4-bis(4-bromophenyl)thiophene allows for extensive functionalization at both the central thiophene ring and the peripheral phenyl groups. The versatility of the thiophene motif makes it a common building block in materials science and medicinal chemistry. nih.govresearchgate.netresearchgate.net

Thiophene Ring Functionalization: The most reactive sites for further functionalization on the thiophene ring are the C-H bonds at the 2- and 5-positions. A primary method for activating these sites is through lithiation. The reaction of the parent compound with a strong organolithium base, such as n-butyllithium, would likely result in the formation of a mono- or di-lithiated species. These intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups, including alkyl chains, carbonyls, and silyl (B83357) groups. cmu.edu

Phenyl Moiety Functionalization: While the primary route for functionalizing the phenyl rings is through the cross-coupling reactions of the bromine atoms (discussed in section 6.3), other transformations are possible. For instance, the bromine atoms can be converted to other functional groups through nucleophilic substitution, although this typically requires harsh conditions or the presence of activating groups.

Palladium-Catalyzed Coupling Reactions of Bromine Substituents

The two bromine atoms on the phenyl rings are key reactive sites, making 3,4-bis(4-bromophenyl)thiophene an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast array of complex molecules from this central scaffold. nih.govysu.amyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. mdpi.comnih.govyoutube.com 3,4-bis(4-bromophenyl)thiophene can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.gov This reaction would replace one or both bromine atoms with new organic fragments, leading to extended π-conjugated systems or more complex architectures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Base Reagent Solvent Product Type
Pd(PPh₃)₄ K₃PO₄ Arylboronic acid 1,4-Dioxane/H₂O 3,4-bis(4'-aryl-[1,1'-biphenyl]-4-yl)thiophene

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. organic-chemistry.orgnih.gov The bromine atoms of the target compound can be coupled with alkyl-, aryl-, or alkenylzinc reagents to introduce a wide variety of substituents. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner for an organic halide. organic-chemistry.orgwikipedia.org This was one of the first cross-coupling reactions developed and remains a cost-effective method for synthesizing biaryls and other coupled products. google.comchemicalforums.com The reaction of 3,4-bis(4-bromophenyl)thiophene with various Grignard reagents in the presence of a nickel or palladium catalyst would yield the corresponding substituted products. rhhz.net

Hiyama Coupling: The Hiyama coupling employs an organosilane as the nucleophilic partner, which is activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This method is an attractive alternative to other coupling reactions due to the low toxicity and stability of organosilicon reagents. mdpi.comresearchgate.netorganic-chemistry.org The bromine atoms on the phenyl rings can be effectively coupled with aryl, alkenyl, or alkylsilanes.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

Coupling Reaction Organometallic Reagent General Product Structure
Suzuki-Miyaura R-B(OR')₂ Ar-R (where Ar is the core structure)
Negishi R-Zn-X Ar-R
Kumada R-Mg-X Ar-R

Electrophilic Aromatic Substitution Studies on the Thiophene Ring

The thiophene ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com In 3,4-bis(4-bromophenyl)thiophene, the most probable sites for electrophilic attack are the unsubstituted α-positions (C2 and C5). Typical EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-halosuccinimides. nih.govnih.govxmu.edu.cn

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R).

The two 4-bromophenyl substituents at the 3 and 4 positions are expected to exert a deactivating effect on the thiophene ring due to their electron-withdrawing inductive effects. However, the thiophene ring's high intrinsic reactivity should still allow for EAS reactions to proceed, likely under slightly more vigorous conditions than for unsubstituted thiophene.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the bromophenyl rings of 3,4-bis(4-bromophenyl)thiophene is generally less facile than the palladium-catalyzed coupling reactions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to activate the aromatic ring towards nucleophilic attack.

While the bromine atom itself is electron-withdrawing, it is not a sufficiently strong activating group to facilitate SNAr with common nucleophiles under mild conditions. acs.org However, reactions with very strong nucleophiles or under forcing conditions (high temperature and pressure) might lead to substitution. Theoretical studies on other substituted thiophenes have shown that the SNAr mechanism often proceeds through a stepwise pathway involving the formation of a Meisenheimer complex. researchgate.netnih.govnih.gov For 3,4-bis(4-bromophenyl)thiophene, functionalization via cross-coupling reactions is the more synthetically viable and versatile approach.

Vii. Emerging Research Directions and Future Perspectives for 3,4 Bis 4 Bromo Phenyl Thiophene

Integration into Supramolecular Assemblies and Self-Assembled Structures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a significant frontier for 3,4-bis(4-bromo-phenyl)-thiophene. The molecule's planar, aromatic structure is conducive to self-assembly, a process where molecules spontaneously organize into ordered structures. researchgate.netnih.gov This behavior is governed by a combination of intermolecular forces, including π-π stacking between the thiophene (B33073) and phenyl rings, and potential halogen bonding involving the bromine atoms.

Researchers are exploring how to control the self-assembly of thiophene-containing molecules to create well-defined nano- and microstructures, such as nanofibers, nanoparticles, and thin films. researchgate.netnih.govresearchgate.net The specific substitution pattern of 3,4-bis(4-bromo-phenyl)-thiophene is critical; for instance, altering the attachment point of functional groups on a thiophene ring can induce significant changes in the packing structure, shifting from head-to-tail to head-to-head arrangements. nih.gov By modifying the solvent, pH, or by introducing other molecules, the morphology of the resulting assemblies can be precisely controlled. nih.govresearchgate.net

A promising application lies in the construction of Covalent Organic Frameworks (COFs). mdpi.com These are crystalline porous polymers with ordered structures, built from organic building blocks. The defined geometry and functional groups of 3,4-bis(4-bromo-phenyl)-thiophene make it an excellent candidate as a linker or node in COF synthesis, potentially leading to materials with high surface areas for applications in gas storage, separation, and catalysis.

Table 1: Factors Influencing Supramolecular Assembly of Thiophene Derivatives

Influencing FactorEffect on AssemblyPotential Outcome for 3,4-bis(4-bromo-phenyl)-thiophene
Solvent Polarity Affects solubility and intermolecular force balance, can change morphology from nanoparticles to nanofibers. nih.govresearchgate.netTunable nanostructures for electronic or sensory devices.
pH Can protonate or deprotonate functional groups, altering molecular polarity and disrupting or forming new assemblies. nih.govresearchgate.netpH-responsive materials for controlled release or sensing.
Substitution Pattern Determines molecular symmetry and dipole moments, directing the packing arrangement (e.g., head-to-tail vs. head-to-head). nih.govCreation of specific crystal packing for optimized charge transport.
Host-Guest Chemistry Interaction with macrocyclic hosts like pillar[n]arenes can lead to co-assembly and novel photoluminescent properties. nih.govresearchgate.netDevelopment of white-light emitting materials or advanced sensors.

Exploration in Stimuli-Responsive Materials Research

"Smart" materials that respond to external stimuli such as light, heat, electrical fields, or chemical analytes are at the forefront of materials science. nih.govresearchgate.netnih.gov Thiophene-based polymers are known to be components of electrically conductive materials that can change their shape or volume in response to an electric field. nih.gov The 3,4-bis(4-bromo-phenyl)-thiophene scaffold is a prime candidate for developing novel stimuli-responsive systems.

The bromine atoms on the phenyl rings serve as versatile handles for further functionalization. They can be converted into other groups via cross-coupling reactions, allowing for the attachment of photochromic, thermochromic, or pH-sensitive moieties. For example, incorporating azobenzene (B91143) units could render the material responsive to light, while attaching acidic or basic groups could create pH-sensitive hydrogels. researchgate.net

Research into conductive hydrogels, which combine the electrical properties of conductive polymers with the soft, dynamic nature of hydrogels, is a particularly active area. nih.gov Integrating derivatives of 3,4-bis(4-bromo-phenyl)-thiophene into such systems could lead to materials for bioelectronics, soft robotics, and advanced sensors. mdpi.com Furthermore, the interaction of such modified materials with specific analytes could be harnessed for developing selective chemical sensors.

Green Chemistry Approaches to Synthesis and Processing

As the demand for complex organic molecules grows, so does the need for sustainable and environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. The synthesis of halogenated thiophenes, including brominated derivatives, is an area where green chemistry can have a significant impact. nih.gov

Traditional methods for synthesizing thiophenes often rely on harsh reagents and solvents. derpharmachemica.com Recent research has demonstrated environmentally benign methods for the synthesis of halogenated heterocycles using non-toxic inorganic reagents and green solvents like ethanol. nih.gov For instance, one innovative approach uses sodium halides, such as sodium chloride ("table salt"), as the halogen source in copper-catalyzed reactions, achieving high yields under mild conditions. nih.gov Adapting such methodologies for the large-scale synthesis of 3,4-bis(4-bromo-phenyl)-thiophene could significantly reduce its environmental footprint.

Other green approaches applicable to thiophene synthesis include:

Transition-metal-free reactions , which avoid the use of expensive and potentially toxic heavy metals. organic-chemistry.org

Atom-economical reactions , such as cyclization reactions of functionalized alkynes, which maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Using water as a solvent or in mixed-solvent systems, which is a key goal of sustainable chemistry. organic-chemistry.org

Future research will likely focus on developing catalytic, one-pot procedures that minimize purification steps and maximize yield and resource efficiency for this and related compounds.

Synergistic Research with Artificial Intelligence and Machine Learning for Compound Design

For a compound like 3,4-bis(4-bromo-phenyl)-thiophene, AI and ML can be applied in several ways:

Property Prediction: Machine learning models can be trained on databases of thiophene derivatives to accurately predict the electronic, optical, and physical properties of new, unsynthesized analogues of 3,4-bis(4-bromo-phenyl)-thiophene. researchgate.netnih.govresearchgate.net This allows for the in silico screening of vast chemical spaces to identify candidates with desired characteristics for specific applications, such as organic electronics or pharmaceuticals. researchgate.net

De Novo Design: Generative models, a type of AI, can design entirely new molecules inspired by the core structure of 3,4-bis(4-bromo-phenyl)-thiophene but optimized for a particular function. researchgate.net These models can be constrained by synthetic accessibility to ensure that the proposed molecules can be realistically produced in a lab.

Synthesis Planning: AI tools can retrospectively analyze known chemical reactions to propose efficient synthetic routes for target molecules. digitellinc.com This can help chemists devise more effective and potentially greener pathways to 3,4-bis(4-bromo-phenyl)-thiophene and its derivatives.

The synergy between computational prediction and experimental validation creates a powerful feedback loop. AI proposes promising candidates, which are then synthesized and tested, and the experimental results are fed back into the models to improve their predictive accuracy for the next design cycle. nih.gov This approach promises to accelerate the discovery of next-generation materials based on the versatile 3,4-diarylthiophene scaffold.

Q & A

Q. Q1: What are the standard synthetic routes for 3,4-bis-(4-bromo-phenyl)-thiophene, and how are yields optimized?

The compound is typically synthesized via Friedel-Crafts acylation followed by thiophene ring formation . For example, a related bis-bromophenyl thiophene derivative was prepared by cyclizing 1,4-diketones using P4S10 in acetonitrile, achieving 85% yield after oxidation and thiophene ring closure . Key optimization steps include controlling reaction temperature (40–60°C) and using stoichiometric excess of sulfurizing agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. Q2: What spectroscopic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl groups) and thiophene protons (δ 6.8–7.1 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-Br]⁺ fragments).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n symmetry observed in analogous bromophenyl systems) .

Advanced Synthetic Methodologies

Q. Q3: How can transition-metal catalysis improve the synthesis of thiophene derivatives like this compound?

Palladium-catalyzed carbocyclization offers a robust pathway. For instance, PdI2/KI systems under CO pressure (20 atm) enable carbonylative cyclization of S-containing alkynes, as demonstrated for 3,4-bis-(methoxycarbonylmethyl)thiophene derivatives. Post-reaction isomerization with Et3N enhances regioselectivity (40% isolated yield) . This method avoids harsh reagents and allows modular functionalization of the thiophene core.

Q. Q4: What strategies address low reactivity in Suzuki coupling for bromophenyl-thiophene systems?

Use tris(4-bromophenyl)amine as a precursor with Pd(PPh3)4 catalyst in toluene/EtOH (3:1) under reflux. Adding excess K2CO3 (3 equiv.) and microwave-assisted heating (100°C, 30 min) improves coupling efficiency, as shown in triphenylamine-thiophene hybrids (yields >70%) .

Structural and Computational Analysis

Q. Q5: How are crystallographic discrepancies resolved in bromophenyl-thiophene systems?

Employ SHELXL for refinement, particularly for handling disorder in bromine atoms or thiophene ring torsions. For example, monoclinic P21/n symmetry in N,N′-bis(4-bromophenyl) derivatives was validated using full-matrix least-squares refinement (R1 < 0.05) .

Q. Q6: Which density functional theory (DFT) methods best predict electronic properties of this compound?

Hybrid functionals like B3LYP (incorporating 20% exact exchange) accurately model π-conjugation and HOMO-LUMO gaps. Basis sets (e.g., 6-311+G(d,p)) are critical for bromine’s relativistic effects. Benchmark against experimental UV-Vis spectra (λmax ~350 nm for extended π-systems) .

Data Contradiction and Reproducibility

Q. Q7: How can conflicting NMR data for bromophenyl-thiophene derivatives be reconciled?

Contradictions often arise from rotameric equilibria or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to freeze conformational changes. For example, coalescence temperatures near 60°C confirm dynamic effects in analogous systems .

Q. Q8: Why do computational and experimental bond lengths differ in crystallographic studies?

DFT often underestimates C-Br bond lengths due to neglect of London dispersion. Correct with empirical scaling (e.g., +0.02 Å for Br-Csp² bonds) or use dispersion-corrected functionals (e.g., ωB97X-D) .

Derivative Development and Applications

Q. Q9: What are viable routes to π-extended derivatives of this compound for optoelectronic studies?

  • Electropolymerization : Deposit thin films on ITO electrodes using 0.1 M TBAPF6 in CH2Cl2 (cyclic voltammetry, 0–1.5 V).
  • Coordination chemistry : React with Pd(OAc)2 to form metal-organic frameworks (MOFs) for luminescence tuning .

Q. Q10: How does bromine substitution impact charge transport in thiophene-based materials?

Bromine’s electron-withdrawing effect lowers HOMO levels (-5.3 eV vs. -4.9 eV for non-brominated analogs), enhancing air stability in organic semiconductors. Hall-effect measurements show hole mobility ~0.1 cm²/V·s in thin-film transistors .

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